molecular formula C10H19N B15348268 1-Cyclohexylbut-3-en-1-amine

1-Cyclohexylbut-3-en-1-amine

Cat. No.: B15348268
M. Wt: 153.26 g/mol
InChI Key: PUQPFCSWXLYFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexylbut-3-en-1-amine (CAS: N/A; molecular formula: C₁₀H₁₉N) is a chiral amine featuring a cyclohexyl group attached to a but-3-en-1-amine backbone. Its synthesis often involves hydroamination or transaminase-catalyzed reactions, as evidenced by its use in generating derivatives like 1-cyclohexyl-4-morpholinobutan-1-amine under thermal conditions (100°C, 48 h) . Structural characterization via ¹H and ¹³C NMR (δH: S43–S45; δC: S44–S45) confirms its stereochemical integrity, making it a valuable intermediate in enantioselective syntheses .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-cyclohexylbut-3-en-1-amine

InChI

InChI=1S/C10H19N/c1-2-6-10(11)9-7-4-3-5-8-9/h2,9-10H,1,3-8,11H2

InChI Key

PUQPFCSWXLYFPN-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1CCCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylbut-3-en-1-amine can be synthesized through several methods, including the reduction of 1-cyclohexylbut-3-en-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another approach involves the reaction of cyclohexylmagnesium bromide with but-3-en-1-ol followed by amination.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylbut-3-en-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Ketones and carboxylic acids.

  • Reduction: Alcohols and amines.

  • Substitution: Alkylated amines.

Scientific Research Applications

1-Cyclohexylbut-3-en-1-amine has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activity.

  • Medicine: Investigated for its pharmacological properties.

  • Industry: Employed in the production of various chemical products.

Mechanism of Action

The mechanism by which 1-cyclohexylbut-3-en-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 1-cyclohexylbut-3-en-1-amine, differing in substituents, ring systems, or functional groups:

Compound Structure/Substituents Key Features Reference
1-Cyclohexyl-4-morpholinobutan-1-amine Morpholine-substituted butanamine Synthesized via hydroamination of this compound with morpholine; used in ligand design .
3-Cyclohexylcyclobutan-1-amine hydrochloride Cyclobutane ring system Exhibits versatility in pharmaceutical and material science applications; noted for enhanced stability due to hydrochloride salt .
3-Cyclohexylpropan-1-amine Shorter carbon chain (propane backbone) Simpler structure with applications in agrochemical intermediates; synthesized via multi-step reactions .
1-Cyclohexylbut-3-en-1-ol Hydroxyl group instead of amine Intermediate in allylic alcohol/amine syntheses; less nucleophilic than amine analogues .

Physicochemical Properties

  • Reactivity : The allylic double bond in this compound allows for regioselective functionalization (e.g., hydroamination), unlike saturated analogues such as 3-cyclohexylpropan-1-amine .
  • Stability : Cyclobutane-containing derivatives (e.g., 3-cyclohexylcyclobutan-1-amine hydrochloride) exhibit superior thermal stability compared to linear-chain amines due to ring strain mitigation .
  • NMR Profiles : Distinct ¹H NMR shifts (e.g., δH 1.2–2.5 ppm for cyclohexyl protons) differentiate enantiomers and regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.